Enantiomeric Purity Defines Functional Utility Relative to Racemic and (R)-Forms
Commercially available (S)-cyclopropyl(pyridin-2-yl)methanamine is supplied with a minimum enantiomeric purity specification that distinguishes it from the racemate. The (S)-enantiomer free base from Leyan is specified at 98% purity (implying a minimum enantiomeric excess of 96% for the (S)-form), while the racemic mixture (CAS 535925-68-9) from AKSci is specified at only 95% chemical purity with no enantiomeric enrichment . The (R)-enantiomer (CAS 1213205-62-9) is also available at 98% purity . For applications requiring single-enantiomer fidelity, such as asymmetric catalysis or chiral resolution, the (S)-enantiomer eliminates the 50% inactive/undesired enantiomer present in racemic material, effectively doubling the specific enantiomeric activity per unit mass .
| Evidence Dimension | Minimum purity specification and enantiomeric composition |
|---|---|
| Target Compound Data | (S)-enantiomer: ≥98% purity (Leyan, free base CAS 1213077-92-9); ≥97% purity (Leyan, HCl salt CAS 1391594-50-5); ≥98% purity (ChemScene) |
| Comparator Or Baseline | Racemate (CAS 535925-68-9): ≥95% chemical purity (AKSci); ≥96% purity (Aladdin Scientific). (R)-enantiomer (CAS 1213205-62-9): ≥98% purity (Leyan) |
| Quantified Difference | Enantiopure forms offer 3–4 percentage points higher minimum purity specification than racemate (98% vs. 95%). More critically, the racemate contains equimolar (R)- and (S)-enantiomers, providing only 50% of the desired (S)-enantiomer by mass. |
| Conditions | Commercial specifications from reputable vendors (Leyan, AKSci, Aladdin Scientific, ChemScene); purity by HPLC or equivalent; enantiomeric purity by chiral HPLC |
Why This Matters
For asymmetric synthesis and chiral separation applications, procurement of the enantiopure (S)-form directly provides the active stereoisomer, eliminating the need for in-house chiral resolution and reducing material waste by at least 50% relative to racemic starting material.
